1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone
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Overview
Description
1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone typically involves multi-step synthetic routes. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 1-substituted 3-methyl-1H-pyrazole and 1-substituted 1H-pyrazole . The reaction conditions often involve the use of glacial acetic acid and 1,3-diketones . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects.
Comparison with Similar Compounds
1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1-ethanone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition and anticancer effects.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
1-[5-methyl-1-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)triazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-7-6-8(2)15-13-11(7)14(17-19(13)5)20-9(3)12(10(4)21)16-18-20/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYZBSKWMLPCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)N3C(=C(N=N3)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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